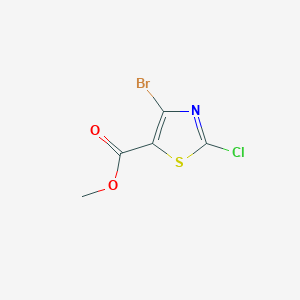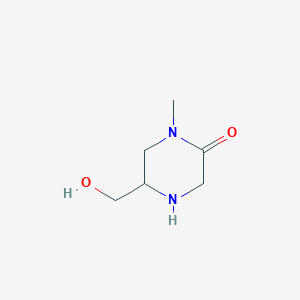
5-(4-Fluorophenyl)-1-pentene
Übersicht
Beschreibung
5-(4-Fluorophenyl)-1-pentene: is an organic compound that features a pentene chain substituted with a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-1-pentene typically involves the reaction of 4-fluorobenzyl chloride with pent-4-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(4-Fluorophenyl)-1-pentene can undergo oxidation reactions to form corresponding epoxides or alcohols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form 5-(4-Fluorophenyl)-pentane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Epoxides or alcohols.
Reduction: 5-(4-Fluorophenyl)-pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(4-Fluorophenyl)-1-pentene is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Fluorine-containing drugs are known for their improved pharmacokinetic properties, and this compound can serve as a building block for such drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers can enhance their thermal and chemical stability.
Wirkmechanismus
The mechanism by which 5-(4-Fluorophenyl)-1-pentene exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atom can influence the compound’s interaction with biological targets, such as enzymes or receptors. The presence of fluorine can enhance binding affinity and selectivity, leading to more potent and specific biological effects.
Vergleich Mit ähnlichen Verbindungen
5-(4-Chlorophenyl)-1-pentene: Similar structure but with a chlorine atom instead of fluorine.
5-(4-Bromophenyl)-1-pentene: Similar structure but with a bromine atom instead of fluorine.
5-(4-Methylphenyl)-1-pentene: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 5-(4-Fluorophenyl)-1-pentene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced metabolic stability and bioavailability, making it particularly valuable in pharmaceutical applications.
Eigenschaften
IUPAC Name |
1-fluoro-4-pent-4-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVTPWQJMZABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B3196701.png)

![1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B3196711.png)

